REACTION_CXSMILES
|
C([O:4][C:5](=O)[C:6]1[CH:11]=[C:10]([O:12][CH2:13][CH:14]=[CH2:15])[C:9]([Br:16])=[C:8]([O:17][CH2:18][CH:19]=[CH2:20])[CH:7]=1)C=C.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C1COCC1>[CH2:18]([O:17][C:8]1[CH:7]=[C:6]([CH2:5][OH:4])[CH:11]=[C:10]([O:12][CH2:13][CH:14]=[CH2:15])[C:9]=1[Br:16])[CH:19]=[CH2:20] |f:1.2.3.4.5.6,7.8.9|
|
Name
|
16
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(C1=CC(=C(C(=C1)OCC=C)Br)OCC=C)=O
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
until bubbling
|
Type
|
CUSTOM
|
Details
|
(25 mL, over 45 minutes)
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
To the suspension was added ether (100 mL) and additional saturated aqueous potassium sodium tartrate (30 mL)
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the THF and ether were removed under reduced pressure, and water (250 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The aqueous suspension was extracted into EtOAc (4×250 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (20→75% EtOAc/hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC=1C=C(C=C(C1Br)OCC=C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.93 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |